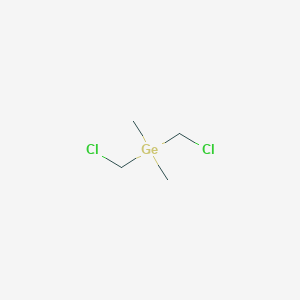

Bis(chloromethyl)dimethylgermane

Vue d'ensemble

Description

Bis(chloromethyl)dimethylgermane is an organogermanium compound with the molecular formula C4H10Cl2Ge.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(chloromethyl)dimethylgermane typically involves the reaction of dimethylgermane with chloromethylating agents. One common method is the reaction of dimethylgermane with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent side reactions and degradation of the product .

Analyse Des Réactions Chimiques

Reaction with N-Silyl Acetamides

Bis(chloromethyl)dimethylgermane reacts with N-silyl acetamides to form germanium-substituted acetamide derivatives. Key findings include:

Example Reaction:

Chloro(chloromethyl)dimethylgermane reacts with N,N-bis(trimethylsilyl)acetamide in toluene under reflux (70 hours) to yield N,N-bis[(chlorodimethylgermyl)methyl]acetamide (76% yield) .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| N,N-bis(trimethylsilyl)acetamide | Toluene, reflux, 70h | N,N-bis[(chlorodimethylgermyl)methyl]acetamide | 76% |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 0.89 (6H, s, GeCH₃), 0.92 (6H, s, GeCH₃), 2.13 (3H, s, CH₃CO), 2.80–3.40 (4H, s, CH₂) .

Alkylation with Organolithium Reagents

The compound undergoes alkylation when treated with n-butyllithium , replacing chlorine atoms with alkyl groups:

Example Reaction:

Treatment of N-[(chlorodimethylgermyl)methyl]-N-methylacetamide with n-butyllithium in tetrahydrofuran (THF) produces N-(n-butyldimethylgermyl)methyl-N-methylacetamide .

| Reagent | Solvent | Product | Notes |

|---|---|---|---|

| n-BuLi | THF | N-(n-butyldimethylgermyl)methyl-N-methylacetamide | Ge–C bond formation |

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Reduction of germanium–chlorine bonds occurs with LiAlH₄, yielding germanium hydrides:

Example Reaction:

N-[(chlorodimethylgermyl)methyl]-N-allylacetamide reacts with LiAlH₄ to form N-[(hydridodimethylgermyl)methyl]-N-allylacetamide .

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C | N-[(hydridodimethylgermyl)methyl]-N-allylacetamide | Cl → H substitution |

Radical Cyclization Reactions

Radical initiators like AIBN facilitate intramolecular cyclization to form six-membered germanium heterocycles:

Example Reaction:

Heating N-allyl-N-[(hydridodimethylgermyl)methyl]acetamide with AIBN generates 1-ethyl-3,3-dimethylperhydro-1,3-azagermine (six-membered ring) .

| Initiator | Conditions | Product | Ring Size |

|---|---|---|---|

| AIBN | Toluene, 80°C | 1-Ethyl-3,3-dimethylperhydro-1,3-azagermine | 6-membered |

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Synthesis and Chemical Intermediates

BCMDG is primarily used as a chemical intermediate in the synthesis of various organogermanium compounds. Its chloromethyl groups make it a versatile reagent for introducing functional groups into organic molecules. The compound is particularly valuable in the following areas:

- Synthesis of Organogermanium Compounds : BCMDG can be utilized to produce other organogermanium derivatives, which have applications in pharmaceuticals and materials science.

- Alkylating Agent : It serves as an alkylating agent in organic synthesis, facilitating the formation of carbon-carbon bonds and the introduction of alkyl groups into target molecules .

Applications in Materials Science

BCMDG's unique chemical structure allows it to be employed in various materials science applications:

- Polymer Chemistry : It can be used to modify polymer properties, enhancing characteristics such as thermal stability and mechanical strength. The incorporation of germanium into polymers can improve their performance in high-temperature applications.

- Surface Treatments : BCMDG may be applied in surface treatments to enhance adhesion properties, particularly in coatings and adhesives .

Toxicological Studies and Safety Considerations

While BCMDG has promising applications, its safety profile must be carefully evaluated due to the potential health risks associated with exposure:

- Carcinogenic Potential : Research indicates that compounds similar to BCMDG, such as bis(chloromethyl)ether (BCME), have shown carcinogenic effects in animal studies. Exposure routes include inhalation and dermal contact, leading to increased incidences of lung tumors and skin cancers .

Table 1: Summary of Toxicological Findings Related to Similar Compounds

Case Studies

Several case studies highlight the implications of using BCMDG and related compounds:

- Occupational Exposure Studies : Epidemiological studies have linked exposure to chloromethyl ethers with increased lung cancer rates among workers in chemical manufacturing industries. These findings underscore the need for stringent safety measures when handling such compounds .

- Animal Studies : Experimental research involving animal models has demonstrated that exposure to bis(chloromethyl)ether results in significant tumor development at exposure sites, indicating a clear need for caution in its application .

Mécanisme D'action

The mechanism of action of bis(chloromethyl)dimethylgermane involves its interaction with various molecular targets and pathways. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of new compounds with potential biological activity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparaison Avec Des Composés Similaires

Bis(chloromethyl)benzene: Another chloromethylated compound with similar reactivity but different applications.

Dimethylgermane: A simpler organogermanium compound without the chloromethyl groups.

Germanium tetrachloride: A common germanium compound used in the production of semiconductors and optical fibers

Uniqueness: Bis(chloromethyl)dimethylgermane is unique due to the presence of both chloromethyl and dimethyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications in different fields .

Activité Biologique

Bis(chloromethyl)dimethylgermane (BCMDG) is a compound that has garnered attention due to its potential biological activities, particularly in relation to its toxicity and carcinogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with BCMDG, focusing on its toxicological effects, mechanisms of action, and implications for human health.

BCMDG is a germane compound characterized by the presence of chloromethyl groups attached to a dimethylgermane backbone. Its structure allows it to act as an alkylating agent, which is significant in understanding its biological effects.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified BCMDG and its related compounds as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans. Studies have shown that exposure to BCMDG can lead to various types of tumors, particularly in the respiratory tract and skin.

- Animal Studies : Inhalation studies in rodents have demonstrated an increased incidence of lung tumors following exposure to BCMDG. For instance, male mice exposed to BCMDG showed a marked increase in pulmonary adenomas compared to unexposed controls .

- Human Studies : Occupational exposure studies have linked BCMDG exposure with elevated lung cancer rates among workers in industries utilizing this compound. A notable case study highlighted lung cancer development in workers exposed to chloromethyl ethers, which often contain BCMDG as a contaminant .

BCMDG exhibits its carcinogenic effects primarily through DNA alkylation. It has been observed to cause mutations in bacterial models and enhance virus-induced transformation in mammalian cells. The compound's interaction with DNA leads to unscheduled DNA synthesis and chromosomal aberrations, further supporting its classification as a genotoxic agent .

Biological Activity Summary Table

Case Studies

- Occupational Exposure : A comprehensive investigation conducted at two manufacturing facilities revealed a significant correlation between exposure to chloromethyl methyl ether (CMME), which contains BCMDG, and the incidence of lung cancer among workers .

- Animal Models : In a study involving male Sprague-Dawley rats exposed to BCMDG via inhalation for prolonged periods, researchers noted significant respiratory distress and increased mortality rates compared to control groups .

Propriétés

IUPAC Name |

bis(chloromethyl)-dimethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Ge/c1-7(2,3-5)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWGGLCGFUDOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533920 | |

| Record name | Bis(chloromethyl)(dimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21581-91-9 | |

| Record name | Bis(chloromethyl)(dimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.